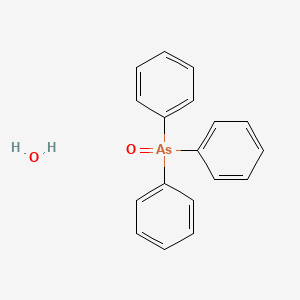
Triphenylarsine oxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylarsine oxide hydrate is a chemical compound with the formula (C₆H₅)₃AsO·xH₂O. It is an organoarsenic compound that is often used as a ligand and reagent in coordination chemistry and organic synthesis. The compound is known for its crystalline structure and is typically colorless.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylarsine oxide can be synthesized through several methods:
Oxidation of Triphenylarsine: One common method involves the oxidation of triphenylarsine using hydrogen peroxide. In this process, triphenylarsine is dissolved in acetone, and hydrogen peroxide is added dropwise while maintaining the temperature at 25-30°C.
Reaction with Bromine and Water: Another method involves the reaction of triphenylarsine with bromine to form triphenylarsine dibromide, which is then hydrolyzed to produce triphenylarsine oxide.
Industrial Production Methods
Industrial production of triphenylarsine oxide typically follows the oxidation method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylarsine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to triphenylarsine under specific conditions.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Acetone, benzene, ethanol.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Triphenylarsine.
Substitution: Various substituted arsenic compounds.
Applications De Recherche Scientifique
Triphenylarsine oxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of triphenylarsine oxide involves its ability to form complexes with metals and other molecules. The arsenic atom in the compound can coordinate with various metal ions, facilitating reactions and forming stable complexes. This property is utilized in both chemical synthesis and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but contains phosphorus instead of arsenic.
Triphenylstibine oxide: Contains antimony instead of arsenic.
Triphenylamine oxide: Contains nitrogen instead of arsenic.
Uniqueness
Triphenylarsine oxide is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and nitrogen analogs. Its ability to form stable complexes with metals makes it particularly valuable in coordination chemistry and industrial applications .
Propriétés
Numéro CAS |
24114-40-7 |
|---|---|
Formule moléculaire |
C18H17AsO2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
diphenylarsorylbenzene;hydrate |
InChI |
InChI=1S/C18H15AsO.H2O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |
Clé InChI |
PEKWVJLCRIPPBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


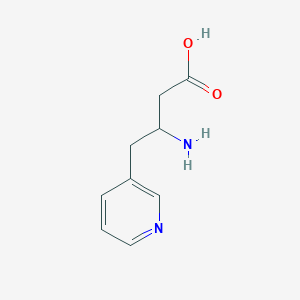
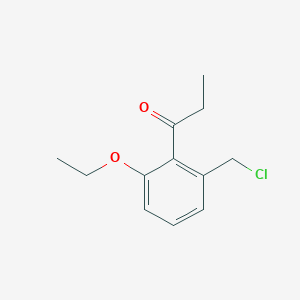


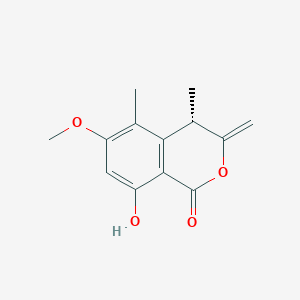

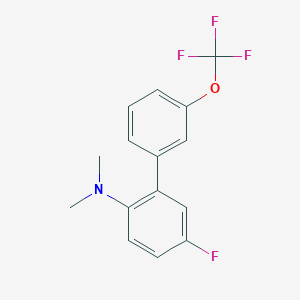
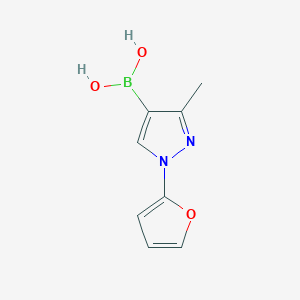
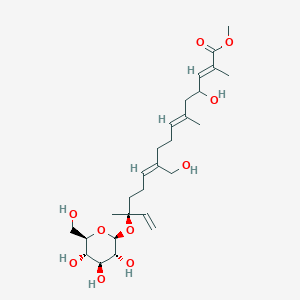
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)
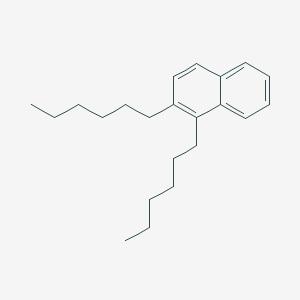
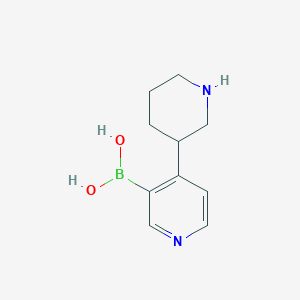
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)

